

Application Notes and Protocols for Catalytic Ketone Hydrogenation with $[\text{RuI}_2(\text{p-cymene})]_2$

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Compound of Interest

Compound Name: **Diiodo(p-cymene)ruthenium(II)
dimer**

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of ketones utilizing the precatalyst **diiodo(p-cymene)ruthenium(II) dimer**, $[\text{RuI}_2(\text{p-cymene})]_2$. This versatile catalyst system is effective for both asymmetric hydrogenation (AH) with molecular hydrogen and asymmetric transfer hydrogenation (ATH) using a hydrogen donor, yielding chiral alcohols with high efficiency and enantioselectivity.

The active catalytic species is typically generated *in situ* from the ruthenium dimer and a chiral ligand. A widely used and effective ligand for this transformation is (1R,2R)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) and its (S,S)-enantiomer. The choice of ligand enantiomer dictates the stereochemical outcome of the reduction.

Data Presentation: Performance of Arene Ruthenium(II) Dimer Precatalysts in Ketone Hydrogenation

While detailed quantitative data for the diiodo-dimer, $[\text{RuI}_2(\text{p-cymene})]_2$, is available, it is important to note that its chloro-analogue, $[\text{RuCl}_2(\text{p-cymene})]_2$, is more extensively reported in the literature. The general principles and reactivity are comparable, and thus, data for the chloro-analogue is also presented here to illustrate the general performance of this class of catalysts.^[1]

Table 1: Asymmetric Hydrogenation of Ketones using a Ruthenium Catalyst System

Entry	Substrate	Catalyst System	S/C Ratio	H ₂ Pressure (atm)	Temp. (°C)	Time (h)	Conversion (%)	ee (%)
1	4-Chromone	RuCl ₂ -INVALI-D-LINK-	1000-3000	10	RT	-	Quantitative	97 (S)
2	4-Chromone	RuCl ₂ -INVALI-D-LINK-	7000	100	RT	-	Quantitative	97 (S)
3	Acetophenone	[RuCl ₂ (p-cymene)] ₂ + (S,S)-1/(R,R)-DPEN	~580	10	20-22	16	>99	90+
4	Acetylthiophene	[RuCl ₂ (p-cymene)] ₂ + (S,S)-1/(R,R)-DPEN	~580	10	20-22	16	>99	>90

Data for entries 1 and 2 were obtained with a pre-formed monomeric catalyst, while entries 3 and 4 utilized an in situ generated catalyst. S/C = substrate-to-catalyst ratio. "ee" denotes enantiomeric excess. Data for entries 1 and 2 sourced from a study on a related Ru(II) catalyst system.^[2] Data for entries 3 and 4 adapted from a study on a similar Ru(II) catalyst.^[3]

Table 2: Asymmetric Transfer Hydrogenation of Ketones using $[(p\text{-cymene})\text{RuCl}_2]_2$ with a Ligand

Entry	Substrate	Ligand	Base	Temp. (°C)	Time (h)	Yield (%)
1	Acetophenone	2,2'-Bibenzimidazole	Cs_2CO_3	130	12	95
2	4-Methylacetophenone	2,2'-Bibenzimidazole	Cs_2CO_3	130	12	92
3	4-Chloroacetophenone	2,2'-Bibenzimidazole	Cs_2CO_3	130	12	93
4	4-Bromoacetophenone	2,2'-Bibenzimidazole	Cs_2CO_3	130	12	91
5	2-Acetonaphthone	2,2'-Bibenzimidazole	Cs_2CO_3	130	12	90

Data sourced from a study on the chloro-analogue, $[(p\text{-cymene})\text{RuCl}_2]_2$.^[1] The hydrogen source for these reactions was 2-propanol.

Experimental Protocols

The following protocols are general guidelines and may require optimization for specific substrates and ligands. All procedures should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques. Solvents should be anhydrous and degassed.

Protocol 1: In Situ Catalyst Preparation

This protocol describes the preparation of the active catalyst solution from the $[\text{RuI}_2(\text{p-cymene})]_2$ dimer and a chiral ligand.

Materials:

- **Diiodo(p-cymene)ruthenium(II) dimer**, $[\text{RuI}_2(\text{p-cymene})]_2$
- Chiral ligand (e.g., (R,R)-TsDPEN or (S,S)-TsDPEN)
- Anhydrous, degassed solvent (e.g., methanol for AH, 2-propanol for ATH)

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add $[\text{RuI}_2(\text{p-cymene})]_2$ (1.0 eq).
- Add the chiral ligand (e.g., (R,R)-TsDPEN) (2.2 eq).
- Add the anhydrous, degassed solvent to achieve the desired catalyst concentration (typically 0.01 M to 0.1 M).
- Stir the mixture at room temperature for 30-60 minutes. The formation of the active monomeric catalyst is often indicated by a color change.
- This in situ prepared catalyst solution is now ready for use in the hydrogenation reaction.[\[4\]](#)

Protocol 2: Asymmetric Hydrogenation (AH) of a Ketone using Molecular Hydrogen

This protocol details the asymmetric hydrogenation of a ketone using H_2 gas.

Materials:

- In situ prepared catalyst solution (from Protocol 1)
- Prochiral ketone (e.g., acetophenone)
- Anhydrous, degassed methanol

- Hydrogen gas (high purity)
- Autoclave/high-pressure reactor

Procedure:

- In a glass liner for the autoclave, add the prochiral ketone (e.g., 1 mmol).
- Add the freshly prepared catalyst solution (e.g., 0.001-0.01 mmol Ru, S/C = 100-1000).
- Add additional anhydrous, degassed methanol to reach the desired substrate concentration (e.g., 0.5 M).[4]
- Seal the glass liner inside the autoclave.
- Purge the autoclave with hydrogen gas three to five times.
- Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).[4]
- Stir the reaction mixture vigorously at the desired temperature (e.g., 30-60 °C) for the specified time (e.g., 4-24 hours).[4]
- After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
- Open the autoclave and remove the reaction mixture.
- Work-up and Purification: Filter the reaction mixture through a short plug of silica gel, eluting with a suitable solvent (e.g., diethyl ether or ethyl acetate). Remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by column chromatography if necessary. Analyze the conversion and enantiomeric excess by appropriate methods (e.g., chiral GC or HPLC).

Protocol 3: Asymmetric Transfer Hydrogenation (ATH) of a Ketone using 2-Propanol

This protocol describes the transfer hydrogenation of a ketone using 2-propanol as the hydrogen source.

Materials:

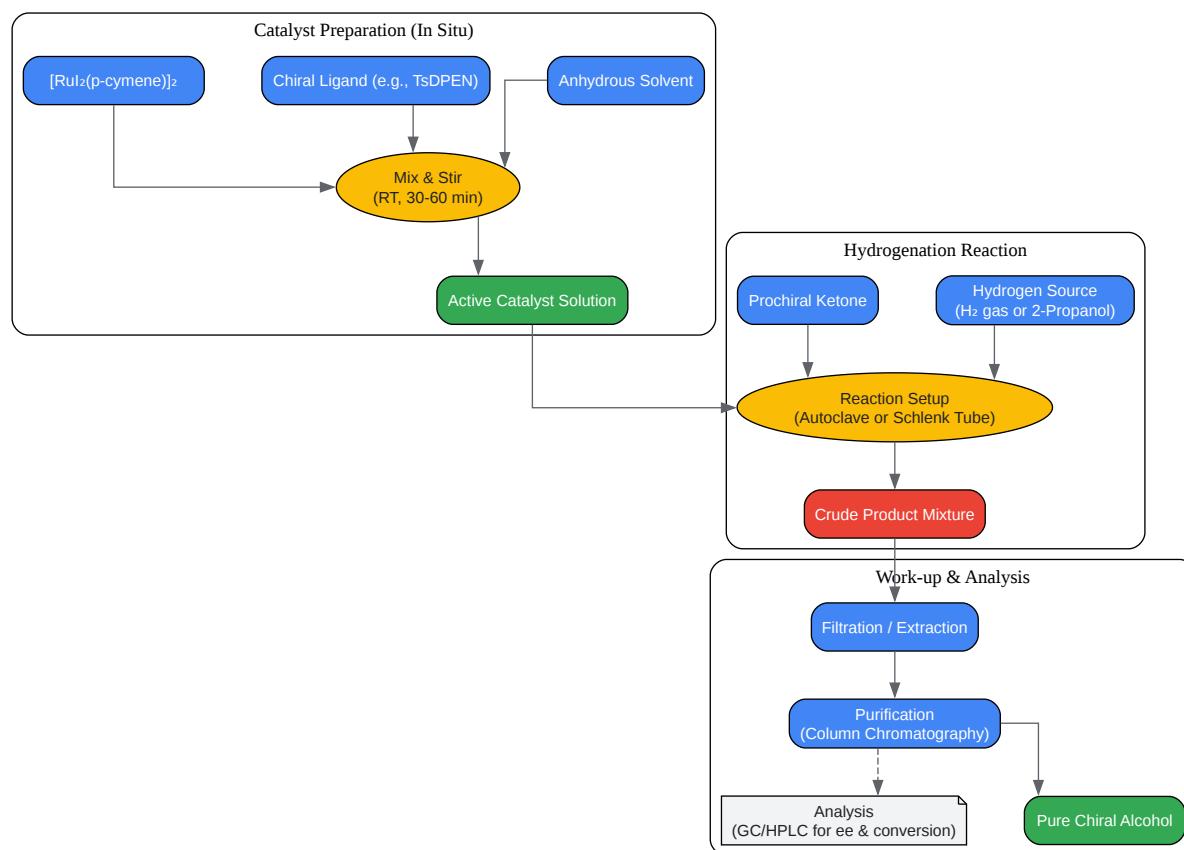
- $[\text{RuL}_2(\text{p-cymene})]_2$
- Ligand (e.g., 2,2'-bibenzimidazole)
- Prochiral ketone (e.g., acetophenone, 1 mmol)
- Base (e.g., Cs_2CO_3 , 0.3 mmol)
- Anhydrous 2-propanol (3 mL)

Procedure:

- To a 25 mL reaction tube, add the ketone (1 mmol), $[\text{RuL}_2(\text{p-cymene})]_2$ (or its chloro-analogue) (0.01 mmol, 1 mol%), the ligand (0.02 mmol, 2 mol%), and the base (0.3 mmol).
[\[5\]](#)
- Add anhydrous 2-propanol (3 mL).
- Seal the tube and heat the mixture at the desired temperature (e.g., 80-130 °C) for the specified time (e.g., 12 h).
[\[5\]](#)
- Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
- Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the base and any precipitated solids.
[\[1\]](#) Wash the solids with a small amount of the solvent. Combine the filtrate and washings and remove the solvent under reduced pressure. The crude product can be purified by column chromatography (e.g., hexanes/ethyl acetate).
[\[5\]](#)

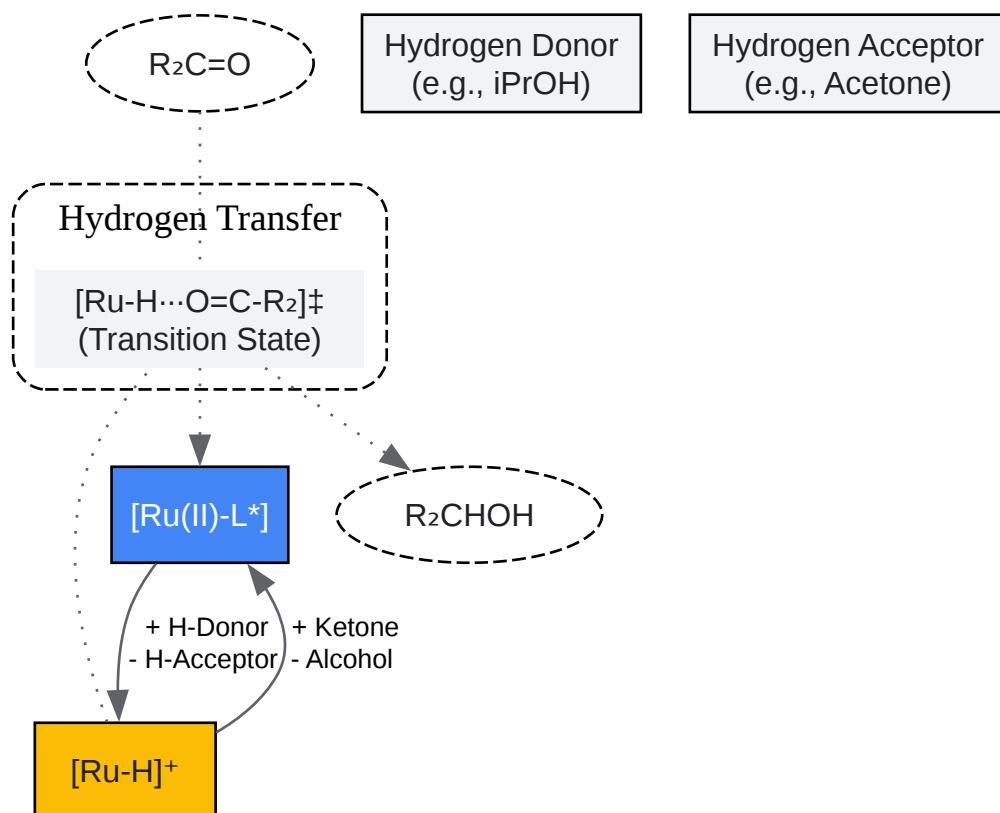
Visualizations

The following diagrams illustrate the experimental workflow and a generalized catalytic cycle for transfer hydrogenation.



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Caption: Experimental workflow for catalytic ketone hydrogenation.

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Caption: Generalized catalytic cycle for transfer hydrogenation.

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